A Technical Guide to 4-[(4-Fluorophenyl)sulfanyl]aniline (CAS 24900-69-4): Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to 4-[(4-Fluorophenyl)sulfanyl]aniline (CAS 24900-69-4): Properties, Synthesis, and Applications in Drug Discovery
Introduction
4-[(4-Fluorophenyl)sulfanyl]aniline, registered under CAS number 24900-69-4, is a diaryl sulfide derivative of significant interest to the fields of medicinal chemistry and materials science. This molecule is characterized by an aniline ring linked via a flexible thioether (sulfanyl) bridge to a 4-fluorophenyl moiety. This unique combination of functional groups—a reactive primary amine, a diaryl sulfide core, and a strategically placed fluorine atom—makes it a highly valuable building block for the synthesis of complex organic molecules.[1]
The diaryl sulfide scaffold is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals.[2][3] The incorporation of a fluorine atom is a well-established strategy in modern drug design to enhance a molecule's metabolic stability, binding affinity, lipophilicity, and overall pharmacokinetic profile.[4][5][6][7] The aniline functional group serves as a versatile chemical handle, allowing for straightforward derivatization to generate extensive libraries of novel compounds for biological screening. This guide provides an in-depth analysis of the compound's properties, outlines a robust synthetic protocol, and explores its potential applications as a core scaffold in drug development programs.
Physicochemical Properties & Structural Elucidation
The molecular structure of 4-[(4-Fluorophenyl)sulfanyl]aniline dictates its chemical behavior and potential applications. The thioether bridge provides more flexibility compared to more rigid linkers, while the fluorine atom imparts distinct electronic properties that can influence intermolecular interactions and metabolic pathways.[1][8][9]
Table 1: Physicochemical and Structural Data for 4-[(4-Fluorophenyl)sulfanyl]aniline
| Property | Value | Source(s) |
| CAS Number | 24900-69-4 | [1] |
| Molecular Formula | C₁₂H₁₀FNS | [1] |
| Molecular Weight | 219.28 g/mol | N/A |
| IUPAC Name | 4-[(4-fluorophenyl)sulfanyl]aniline | [1] |
| Synonyms | Benzenamine, 4-[(4-Fluorophenyl)Thio]-, 4-(4-Fluorophenylthio)aniline | [1] |
| Melting Point | 60-62 °C | N/A |
| Boiling Point | 390.9 °C at 760 mmHg (Predicted) | N/A |
| Density | 1.27 g/cm³ (Predicted) | N/A |
| SMILES | Nc1ccc(Sc2ccc(F)cc2)cc1 | [1] |
| InChI | InChI=1S/C12H10FNS/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,14H2 | [1] |
Structural Characterization: The identity and purity of synthesized 4-[(4-Fluorophenyl)sulfanyl]aniline are typically confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic aromatic proton signals in the range of ~6.5-7.5 ppm. The integration of these signals would correspond to the eight aromatic protons, and the amine protons would likely appear as a broad singlet. ¹³C NMR would display distinct signals for the 12 carbon atoms, with the carbon attached to fluorine exhibiting a large coupling constant (J C-F).[10][11] ¹⁹F NMR would show a singlet for the single fluorine environment.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecular ion, verifying the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for the N-H stretching of the primary amine (~3300-3500 cm⁻¹), C-N stretching (~1250-1350 cm⁻¹), C-S stretching (~600-800 cm⁻¹), and the C-F stretching of the aryl fluoride (~1100-1250 cm⁻¹).[12]
Synthesis and Purification
The formation of the C-S bond in diaryl sulfides is a cornerstone of organic synthesis. Numerous methods exist, including metal-catalyzed cross-coupling reactions (e.g., Ullmann or Chan-Lam couplings) and nucleophilic aromatic substitution (SₙAr).[13] Given the reactants, an SₙAr pathway is a highly efficient and logical choice. This approach relies on an electron-deficient aromatic ring being attacked by a potent nucleophile.
Causality of Experimental Design: A plausible and field-proven method for synthesizing the title compound is the reaction between 4-aminothiophenol and 1-fluoro-4-nitrobenzene, followed by the reduction of the nitro group. The nitro group is a strong electron-withdrawing group, which activates the aromatic ring toward nucleophilic attack by the thiolate, displacing the fluoride. The subsequent reduction of the nitro group to an amine is a standard, high-yielding transformation.[14]
Caption: Proposed two-step synthesis workflow for 4-[(4-Fluorophenyl)sulfanyl]aniline.
Detailed Experimental Protocol:
Step 1: Synthesis of 4-[(4-Nitrophenyl)sulfanyl]aniline (Intermediate)
-
Reagent Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-aminothiophenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous N,N-Dimethylformamide (DMF).
-
Reaction Initiation: Stir the mixture at room temperature for 20 minutes to facilitate the formation of the potassium thiophenolate salt.
-
Addition of Electrophile: Add 1-fluoro-4-nitrobenzene (1.05 eq) to the mixture dropwise.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The resulting precipitate is the crude intermediate product.
-
Purification: Filter the solid, wash thoroughly with water, and dry under vacuum. The crude product can be recrystallized from ethanol to yield pure 4-[(4-nitrophenyl)sulfanyl]aniline.
Step 2: Reduction to 4-[(4-Fluorophenyl)sulfanyl]aniline (Final Product)
-
Setup: In a 500 mL round-bottom flask, suspend the intermediate from Step 1 in ethanol.
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the suspension, followed by the slow addition of concentrated hydrochloric acid (HCl). This reaction is exothermic and should be cooled in an ice bath.
-
Reaction Conditions: After the addition is complete, heat the mixture to reflux (around 70-80 °C) for 2-3 hours, monitoring by TLC.
-
Neutralization and Extraction: Cool the reaction mixture and carefully neutralize it by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is ~8-9. The tin salts will precipitate.
-
Filtration and Extraction: Filter the mixture through a pad of Celite to remove the inorganic salts. Extract the aqueous filtrate multiple times with ethyl acetate.
-
Final Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the final, pure 4-[(4-Fluorophenyl)sulfanyl]aniline.
Applications in Drug Discovery and Medicinal Chemistry
This compound is not an end-product therapeutic but rather a strategic starting material. Its value lies in the three key molecular features that medicinal chemists can exploit.
3.1 The Diaryl Thioether Scaffold: Diaryl thioethers are considered "privileged scaffolds" because they are present in a wide range of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][15][16] The sulfur atom can act as a hydrogen bond acceptor and its flexible geometry allows the two aryl rings to adopt optimal conformations for binding within a target protein's active site.
3.2 The Role of Aromatic Fluorination: The strategic incorporation of fluorine is a cornerstone of modern drug design.[7][17] In this molecule, the 4-fluoro substituent provides several key advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block a potential site of metabolism, thereby increasing the drug's half-life and bioavailability.[6]
-
Enhanced Binding: Fluorine's high electronegativity can alter the electronic distribution of the phenyl ring, potentially leading to favorable electrostatic or dipole-dipole interactions with amino acid residues in a target protein.[6]
-
Modulation of Physicochemical Properties: Fluorination typically increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes.[4][6]
3.3 The Aniline Group as a Synthetic Hub: The primary amine on the aniline ring is a versatile functional group that serves as a key point for diversification. It can readily undergo a variety of well-established chemical reactions to build a library of analogues for Structure-Activity Relationship (SAR) studies.
Caption: Synthetic derivatization pathways from the core aniline scaffold.
Exemplary Protocol: Synthesis of an Amide Derivative for Kinase Inhibitor Screening
This protocol demonstrates how the core molecule can be acylated, a common step in the synthesis of many kinase inhibitors.
-
Setup: Dissolve 4-[(4-Fluorophenyl)sulfanyl]aniline (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) to the solution and cool to 0 °C in an ice bath.
-
Acylating Agent: Slowly add the desired acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC.
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic extracts, wash with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude amide can be purified by recrystallization or column chromatography.
Safety, Handling, and Storage
As an aniline derivative, 4-[(4-Fluorophenyl)sulfanyl]aniline should be handled with caution, assuming it possesses similar hazards to related compounds.[1]
-
Health Hazards: Aniline and its derivatives are toxic if inhaled, ingested, or absorbed through the skin.[18][19] They can cause irritation to the skin, eyes, and respiratory tract.[18] Handle as a potential carcinogen and mutagen with extreme caution.[18][19]
-
Personal Protective Equipment (PPE): All work must be conducted in a certified chemical fume hood.[20][21] Wear a lab coat, nitrile gloves, and chemical safety goggles.[20]
-
Handling: Avoid inhalation of dust or vapors.[21] Prevent contact with skin and eyes.[20] Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[21] Keep away from strong oxidizing agents and acids.
Conclusion
4-[(4-Fluorophenyl)sulfanyl]aniline is a strategically designed chemical intermediate with significant potential for drug discovery and materials science. Its synthesis is achievable through robust and scalable organic chemistry reactions. The combination of a versatile aniline handle, a biologically relevant diaryl sulfide core, and the advantageous properties imparted by the fluorine atom makes this compound a valuable platform for generating novel molecules with tailored biological activities. Researchers in drug development can leverage this scaffold to efficiently explore new chemical space in the pursuit of next-generation therapeutics.
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